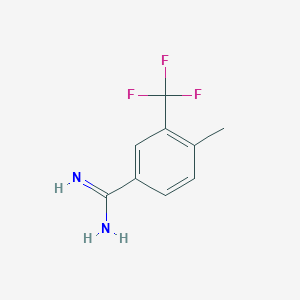

4-Methyl-3-(trifluoromethyl)benzimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPWPNNVZXGISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Methyl 3 Trifluoromethyl Benzimidamide

Historical Evolution of Benzimidamide Synthesis Relevant to the Compound

The history of benzimidamide synthesis is intrinsically linked to the development of benzimidazole (B57391) chemistry. The first synthesis of a benzimidazole was reported in 1872 by Hoebrecker, who achieved the preparation of 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methyl acetanilide. chemmethod.comresearchgate.net This foundational work laid the groundwork for the synthesis of a wide array of fused heterocyclic compounds.

Historically, the most common and enduring method for synthesizing the core benzimidazole structure involves the condensation of an ortho-phenylenediamine (OPD) with a carboxylic acid or its derivative. chemmethod.com This straightforward approach has been a cornerstone of heterocyclic chemistry for over a century. Over the years, numerous variations and improvements have been developed, expanding the scope and applicability of this reaction. ijarsct.co.innih.gov

While the direct synthesis of benzimidamides from OPDs is less common, the principles established in benzimidazole synthesis are highly relevant. The conversion of nitriles to amidines, known as the Pinner reaction, became a classical method for preparing the imidamide functional group. This reaction typically involves treating a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (a Pinner salt), which is then reacted with ammonia (B1221849) to yield the amidine. The development of this and other related methodologies for amidine synthesis has been crucial for accessing compounds like 4-Methyl-3-(trifluoromethyl)benzimidamide.

Targeted Synthetic Approaches for this compound

The synthesis of this specific molecule is not a single reaction but a carefully designed sequence of transformations. The primary challenge lies in the controlled installation of the substituents on the aromatic ring to achieve the desired isomer. The most logical and widely practiced approach involves the synthesis of a key intermediate, 4-Methyl-3-(trifluoromethyl)aniline, which then serves as the precursor for the final product.

The established pathway to this compound begins with a commercially available starting material, such as 2-chlorotoluene (B165313) or 2-trifluoromethyl toluene (B28343). A common and robust route starting from 2-trifluoromethyl toluene is outlined below:

Nitration: The first crucial step is the nitration of 2-trifluoromethyl toluene. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the methyl group (ortho-, para-directing) and the trifluoromethyl group (meta-directing) guide the incoming nitro group primarily to the 4-position, yielding 4-nitro-2-trifluoromethyl toluene. google.com

Reduction: The subsequent step is the reduction of the nitro group to an amine. A classic and effective method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid, in an aqueous medium. google.comchemicalbook.com This reaction provides the key intermediate, 4-Methyl-3-(trifluoromethyl)aniline, in good yield. chemicalbook.com

Sandmeyer Reaction: To form the benzimidamide, the aniline (B41778) intermediate must first be converted into a benzonitrile (B105546). The Sandmeyer reaction is the conventional method for this transformation. The aniline is first diazotized using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures, and the resulting diazonium salt is then treated with a copper(I) cyanide solution to yield 4-Methyl-3-(trifluoromethyl)benzonitrile.

Pinner Reaction or Equivalent: The final step is the conversion of the benzonitrile to the benzimidamide. The classical Pinner reaction involves treating the nitrile with anhydrous alcohol and hydrogen chloride to form an imidate hydrochloride, which is subsequently treated with ammonia to afford the target benzimidamide. Alternatively, direct conversion can be achieved using reagents like lithium bis(trimethylsilyl)amide followed by hydrolysis.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce waste, avoid hazardous solvents, and improve energy efficiency. chemmethod.comchemmethod.com While specific green routes for this compound are not extensively documented, methodologies developed for related structures like benzimidazoles can be adapted. nih.govmdpi.com

Key green chemistry approaches applicable to this synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. rjptonline.org This technique could be particularly beneficial for the condensation or cyclization steps in alternative pathways.

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a central tenet of green chemistry. chemmethod.commdpi.com

Catalytic Innovations: The development of more efficient and recyclable catalysts is crucial. For the reduction of the nitro group, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a cleaner alternative to stoichiometric metal reductants like iron. For other steps, using non-toxic and inexpensive catalysts like zinc acetate (B1210297) has shown promise in related syntheses. chemmethod.com

One reported green approach for a related synthesis involves using a deep eutectic solvent (DES) as both the reaction medium and reagent, which simplifies the work-up procedure and enhances yields. nih.gov

Optimizing reaction parameters is essential for maximizing the yield and purity of the product while minimizing side reactions. For the synthesis of this compound and its precursors, several factors are critical.

In the crucial nitration step, controlling the temperature is vital to prevent the formation of unwanted dinitro byproducts and to ensure high regioselectivity. Similarly, in the reduction of 4-nitro-2-trifluoromethyl toluene, the choice of catalyst and reaction conditions (temperature, pressure) is key. Catalytic hydrogenation, for instance, requires careful selection of the catalyst (e.g., Pd/C, Raney Ni) and optimization of hydrogen pressure.

The table below illustrates how different parameters can be optimized in palladium-catalyzed cross-coupling reactions, a type of reaction often used in modern synthetic chemistry to form C-N or C-C bonds, highlighting the importance of systematic optimization.

Table 1: Optimization of Reaction Conditions for a Generic Palladium-Catalyzed Reaction

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | Na₃PO₄ | Toluene | 80 | 25 |

| 2 | Pd(OAc)₂ | PPh₃ | Na₃PO₄ | THF | 80 | 37 |

| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF | 80 | 32 |

| 4 | Pd(hfac)₂ | PPh₃ | Na₂CO₃ | THF | 80 | 47 |

| 5 | Pd(hfac)₂ | Xantphos | Na₂CO₃ | THF | 80 | 28 |

| 6 | Pd(hfac)₂ | PPh₃ | Na₂CO₃ | THF | 60 | 35 |

This table is a representative example based on findings for optimizing palladium-catalyzed reactions to illustrate the process. researchgate.net The optimal conditions often involve a specific combination of catalyst, ligand, base, and solvent system.

The most common industrial synthesis starts with 2-trifluoromethyl toluene. google.com The process involves two main steps:

Nitration of 2-Trifluoromethyl Toluene: This electrophilic aromatic substitution is performed using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction yields 4-nitro-2-trifluoromethyl toluene. google.com

Reduction of 4-Nitro-2-trifluoromethyl Toluene: The nitro intermediate is then reduced to the corresponding aniline. A widely used method involves heating the nitro compound with iron powder and a small amount of concentrated hydrochloric acid in water. google.comchemicalbook.com After the reaction is complete, the product is isolated, often by distillation, to yield 4-Methyl-3-(trifluoromethyl)aniline. chemicalbook.com

The table below summarizes various approaches to the synthesis of this key aniline precursor.

Table 2: Synthetic Approaches to 4-Methyl-3-(trifluoromethyl)aniline

| Starting Material | Key Steps | Reagents | Yield | Reference |

|---|---|---|---|---|

| 2-Trifluoromethyl Toluene | 1. Nitration 2. Reduction | 1. HNO₃/H₂SO₄ 2. Fe/HCl, H₂O | ~61% (for reduction step) | google.comchemicalbook.com |

| 2-Methyl-3-(trifluoromethyl)nitrobenzene | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | >85% purity achieved |

Chemo-, Regio-, and Stereoselective Considerations in Synthetic Transformations

Regioselectivity is the most significant challenge in the synthesis of this compound. The primary regiochemical control point is the initial nitration of 2-trifluoromethyl toluene. The molecule has two activating/directing groups: the methyl group (-CH₃), which is an ortho-, para-director, and the trifluoromethyl group (-CF₃), which is a strong deactivator and a meta-director. The positions ortho to the methyl group are 1 and 3; the para position is 4. The position meta to the trifluoromethyl group is 4. Therefore, both groups cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to position 4. This alignment of directing effects is highly favorable and leads to the desired 4-nitro-2-trifluoromethyl toluene isomer as the major product, simplifying purification.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key example in this synthesis is the reduction of the nitro group without affecting the trifluoromethyl group. The -CF₃ group is generally stable under many reducing conditions, including catalytic hydrogenation and the use of dissolving metals like iron, allowing for the chemoselective reduction of the nitro group to an amine.

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral and contains no stereocenters. However, if this scaffold were to be incorporated into a larger, chiral molecule, the introduction of stereocenters would require asymmetric synthesis methods to control the spatial arrangement of atoms.

Scalability of Synthetic Protocols for Research and Gram-Scale Preparations

The successful transition of a synthetic route from laboratory-scale research to gram-scale or larger preparations is a critical aspect of chemical development. For this compound, a key intermediate in various research applications, the scalability of its synthesis is paramount. This section explores the methodologies and strategic considerations for producing this compound in larger quantities, focusing on the conversion of its nitrile precursor.

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org This intermediate is then treated with ammonia or an amine to yield the desired amidine. wikipedia.org This classical method has been successfully employed for the multi-kilogram scale synthesis of pharmaceutical intermediates, demonstrating its industrial applicability. google.com

A typical scalable Pinner reaction protocol for the conversion of 4-Methyl-3-(trifluoromethyl)benzonitrile would involve dissolving the nitrile in a suitable anhydrous alcohol, such as ethanol (B145695), and cooling the mixture to a low temperature. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an anhydrous solvent is added, to form the ethyl imidate hydrochloride salt. After the reaction is complete, the intermediate salt can be isolated or, more commonly, treated in situ with a source of ammonia to produce this compound, typically as its hydrochloride salt.

Key parameters for the successful scale-up of this process include meticulous control of temperature to prevent the formation of byproducts and the rigorous exclusion of water to avoid hydrolysis of the intermediate imidate to an ester. wikipedia.org While effective, the use of excess hydrogen chloride gas on a large scale presents environmental and handling challenges that must be addressed with appropriate engineering controls. google.com

The following table outlines a representative scalable protocol for this conversion:

| Parameter | Value/Condition | Purpose |

| Starting Material | 4-Methyl-3-(trifluoromethyl)benzonitrile | Precursor to the target compound. |

| Reagent | Anhydrous Ethanol | Reactant and solvent. |

| Catalyst | Anhydrous Hydrogen Chloride (gas or solution) | Acid catalyst for Pinner salt formation. |

| Temperature | 0-5 °C | To control exothermicity and minimize side reactions. |

| Reaction Time | 12-24 hours | For complete formation of the Pinner salt intermediate. |

| Ammonolysis | Anhydrous Ammonia in Ethanol | Conversion of the Pinner salt to the final amidine. |

| Work-up | Filtration and washing with a non-polar solvent (e.g., diethyl ether) | Isolation and purification of the product salt. |

While the Pinner reaction is a robust method, modern alternatives that may offer advantages in terms of safety and waste management are also considered for gram-scale preparations. One such approach involves the use of lithium hexamethyldisilazane (B44280) (LiHMDS) to directly convert the nitrile to the amidine. chemicalbook.com This method often proceeds under milder conditions and avoids the use of gaseous HCl. chemicalbook.com

Another contemporary approach is the copper-catalyzed nucleophilic addition of amines (or ammonia) to nitriles. mdpi.com These methods can offer high yields and operational simplicity, making them attractive for scale-up. mdpi.com The choice of method will ultimately depend on factors such as cost of reagents, equipment availability, and desired purity of the final product.

The synthesis of the precursor, 4-Methyl-3-(trifluoromethyl)benzonitrile, can also be achieved through various scalable methods, often starting from commercially available materials like 4-chloro-3-(trifluoromethyl)toluene via a cyanation reaction.

The scalability of the synthesis of this compound is well-supported by established chemical transformations. The Pinner reaction remains a primary choice for gram-scale and larger preparations due to its long history of successful industrial application. However, ongoing developments in synthetic methodology continue to provide alternative routes that may be more environmentally benign or operationally simpler.

Reactivity, Derivatization, and Mechanistic Elucidation of 4 Methyl 3 Trifluoromethyl Benzimidamide

Fundamental Reactivity Profile of the Benzimidamide Moiety in the Context of Trifluoromethyl Substitution

The benzimidamide functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another, making it an analogue of an amide. This moiety possesses a dual reactivity profile. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic and basic centers. The imidamide carbon, bonded to two electronegative nitrogen atoms, serves as an electrophilic site.

In 4-Methyl-3-(trifluoromethyl)benzimidamide, this inherent reactivity is significantly modulated. The trifluoromethyl (-CF3) group, positioned ortho to the imidamide, exerts a powerful electron-withdrawing effect. This effect reduces the electron density across the aromatic ring and, by extension, diminishes the basicity and nucleophilicity of the imidamide nitrogen atoms. Conversely, the methyl group at the 4-position has a mild electron-donating effect, which slightly counteracts the influence of the -CF3 group, though the latter's impact is generally dominant.

Influence of the Trifluoromethyl Group on the Compound's Chemical Reactivity and Electronic Properties

Key electronic and reactivity effects include:

Reduced Basicity: The electron-withdrawing nature of the -CF3 group significantly decreases the electron density on the imidamide nitrogens, making them less basic compared to non-fluorinated benzimidamides.

Increased Acidity: The N-H protons of the imidamide group become more acidic, facilitating deprotonation under moderately basic conditions.

Enhanced Electrophilicity of the Imidamide Carbon: By pulling electron density away from the functional group, the -CF3 group makes the imidamide carbon more susceptible to attack by nucleophiles.

Deactivation of the Aromatic Ring: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. vaia.comucalgary.ca Any substitution that does occur is directed to the meta position relative to the potent -CF3 group. ucalgary.cavaia.comyoutube.com

| Property | Influence of the Trifluoromethyl (-CF3) Group | Rationale |

| Nitrogen Basicity | Decreased | Strong inductive electron withdrawal reduces electron density on N atoms. minia.edu.eg |

| N-H Acidity | Increased | The conjugate base is stabilized by inductive electron withdrawal. |

| Imidamide Carbon Electrophilicity | Increased | Electron density is pulled from the carbon, making it more positive. nih.gov |

| Aromatic Ring Nucleophilicity | Decreased | The ring is strongly deactivated towards electrophilic attack. vaia.comucalgary.ca |

Electrophilic and Nucleophilic Reaction Pathways Involving this compound

The compound can participate in a variety of reactions, leveraging both the nucleophilic and electrophilic nature of its functional groups.

Nucleophilic Reactions: The primary nucleophilic sites are the nitrogen atoms of the imidamide group. Although their reactivity is attenuated by the -CF3 group, they can still react with strong electrophiles in substitution reactions. evitachem.com The electron-deficient aromatic ring is also primed for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position (ortho or para to the -CF3 group).

Electrophilic Reactions: The imidamide carbon is the main electrophilic center within the functional group. Regarding the aromatic ring, electrophilic substitution is challenging due to the deactivating effect of the trifluoromethyl group. vaia.com When such reactions are forced, the substitution pattern is governed by the directing effects of both the methyl and trifluoromethyl groups. The -CF3 group is a strong meta-director, while the methyl group is an ortho, para-director. ucalgary.cavaia.comyoutube.com This leads to a complex mixture of products, with substitution occurring at positions 5 and 6 being the most likely outcomes.

Modern synthetic methods often bypass these classical pathways in favor of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds on the aromatic ring. evitachem.com

| Reaction Type | Reacting Site | Expected Outcome | Notes |

| Nucleophilic Attack | Imidamide Nitrogens | N-Alkylation, N-Acylation | Reactivity is reduced by the -CF3 group. |

| Electrophilic Aromatic Substitution | Aromatic Ring (C5, C6) | Halogenation, Nitration | Requires harsh conditions due to ring deactivation. ucalgary.ca |

| Metal-Catalyzed Cross-Coupling | Aromatic Ring (if halogenated) | C-C bond formation (e.g., Suzuki) | A common strategy for derivatization. evitachem.com |

| Reaction with Nucleophiles | Imidamide Carbon | Addition or substitution | Enhanced reactivity due to -CF3 group. |

Strategies for Diversification and Functionalization of the Compound

The structural core of this compound serves as a versatile scaffold for the synthesis of more complex molecules.

The nitrogen atoms of the imidamide can be functionalized through reactions with various electrophiles. Standard synthetic protocols for alkylation, acylation, and sulfonylation can be applied, although the reduced nucleophilicity of the nitrogen atoms may necessitate the use of stronger reagents or catalysts. For instance, acylation can be achieved using acid chlorides or anhydrides, while alkylation may require potent alkylating agents like alkyl triflates.

Direct substitution on the aromatic ring via electrophilic aromatic substitution is often low-yielding and can result in isomeric mixtures. A more controlled and widely applicable strategy involves an initial halogenation of the ring, followed by transition-metal-catalyzed cross-coupling reactions. For example, bromination of the aromatic ring could be followed by Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide array of aryl, alkynyl, or amino substituents, respectively.

A significant application of benzimidamides is their use as precursors in the synthesis of fused heterocyclic systems. nih.govijdrt.comnih.gov The two nitrogen atoms and the central carbon of the imidamide group can act as a three-atom component in cyclocondensation reactions. By reacting with bifunctional electrophiles (molecules with two electrophilic centers), a new ring can be annulated onto the benzimidamide core. This strategy provides access to a diverse range of nitrogen-containing heterocycles, which are prominent structures in pharmacologically active compounds.

| Bifunctional Reagent Type | Resulting Heterocycle | General Reaction |

| α,β-Unsaturated Ketones | Pyrimidine derivatives | [3+3] Cyclocondensation |

| 1,3-Diketones | Pyrimidine derivatives | [3+3] Cyclocondensation |

| α-Haloketones | Imidazole (B134444) derivatives | [3+2] Cyclocondensation |

| Hydrazine Derivatives | Triazole derivatives | [3+2] Cyclocondensation |

These cyclocondensation reactions represent a powerful tool for leveraging the inherent reactivity of the imidamide moiety to build molecular complexity and explore novel chemical space.

Proposed Reaction Mechanisms and Characterization of Transient Intermediates

The reactivity of this compound is centered around the imidamide functional group, which can participate in a variety of transformations. The primary reaction pathway for the formation of the benzimidazole (B57391) ring, a closely related structure, typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net This reaction proceeds through a key tetrahedral intermediate after the initial nucleophilic attack of one of the amino groups on the carbonyl carbon.

A plausible mechanism for reactions involving the imidamide moiety of this compound would likely involve nucleophilic attack at the imine carbon. For instance, in a hydrolysis reaction, a water molecule would attack the electrophilic carbon of the C=N bond. Proton transfer steps would facilitate the formation of a tetrahedral intermediate. Subsequent elimination of ammonia (B1221849) would yield the corresponding benzamide (B126).

In the synthesis of related 2-trifluoromethyl benzimidazoles, a proposed mechanism involves the nucleophilic addition of an amino group to trifluoroacetonitrile, forming an imidamide intermediate. rsc.org This is followed by an intramolecular cyclization, demonstrating the role of imidamide-like structures as key transient species in the formation of such heterocyclic systems. rsc.org

The characterization of such transient intermediates is often challenging due to their short lifetimes. However, their existence is supported by mechanistic studies of analogous reactions. For the formation of benzimidazoles, the initial adduct from the condensation of o-phenylenediamine and an aldehyde can be considered a transient species, which then undergoes cyclization and oxidation to form the aromatic benzimidazole ring. nih.govresearchgate.net

Table 1: Plausible Transient Intermediates in Reactions of Benzimidamides

| Reaction Type | Proposed Intermediate | Key Features |

| Hydrolysis | Tetrahedral Adduct | Sp³ hybridized carbon resulting from nucleophilic attack on the imine carbon. |

| Cyclization | Schiff Base/Imine | Formed from the condensation of an amine and a carbonyl group, precedes ring closure. |

| Derivatization | N-Acyliminium Ion | A highly reactive intermediate that can be trapped by nucleophiles. |

Studies on Tautomerism and Conformational Dynamics

The structural and dynamic properties of this compound are expected to be significantly influenced by tautomerism and conformational flexibility.

Tautomerism:

Benzimidazoles, and by extension benzimidamides, are known to exhibit annular tautomerism, where a proton can be located on either of the two nitrogen atoms of the imidazole or imidamide system. encyclopedia.pubnih.gov For this compound, this would result in two primary tautomeric forms. The equilibrium between these tautomers can be influenced by several factors, including the electronic nature of the substituents on the benzene (B151609) ring and the polarity of the solvent. researchgate.net

The electron-withdrawing trifluoromethyl group at the 3-position is expected to decrease the basicity of the adjacent nitrogen atom, potentially influencing the position of the tautomeric equilibrium. In contrast, the electron-donating methyl group at the 4-position would have an opposing effect. The interplay of these electronic effects will determine the predominant tautomer in a given environment. Computational studies on similar systems have shown that the energy difference between tautomers can be small, leading to a dynamic equilibrium in solution. researchgate.net The use of NMR spectroscopy, particularly 13C NMR, is a powerful technique for studying and quantifying the populations of different tautomers in solution. nih.gov

Table 2: Potential Tautomers of this compound

| Tautomer | Position of Mobile Proton | Expected Influence of Substituents |

| Tautomer A | Nitrogen adjacent to the trifluoromethyl group | Decreased basicity due to the electron-withdrawing CF₃ group may disfavor protonation at this site. |

| Tautomer B | Nitrogen distal to the trifluoromethyl group | Increased basicity relative to Tautomer A's protonation site. |

Conformational Dynamics:

The conformational dynamics of this compound would primarily revolve around the rotation of the trifluoromethyl group and the orientation of the exocyclic amine group. The trifluoromethyl group is known to have a relatively low barrier to rotation, but its orientation can be influenced by steric and electronic interactions with the adjacent methyl group and the imidamide functionality.

Studies on related trifluoromethyl-substituted aromatic compounds have indicated that both planar and non-planar conformations can be energetically accessible. rsc.org The specific conformation adopted by this compound would likely depend on the solid-state packing forces or the solvent environment. The orientation of the amine group of the imidamide can also vary, with potential for intramolecular hydrogen bonding influencing its preferred conformation. The presence of the trifluoromethyl group is also known to impact the biological activity of benzimidazole structures, possibly by influencing their conformational preferences and ability to bind to target receptors. researchgate.net

Computational and Theoretical Investigations of 4 Methyl 3 Trifluoromethyl Benzimidamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For 4-Methyl-3-(trifluoromethyl)benzimidamide, the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, potentially influencing its reactivity profile.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.

Table 1: Calculated Molecular Orbital Energies for this compound Illustrative Data

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-1 | -7.89 |

| HOMO | -6.54 |

| LUMO | -1.23 |

| LUMO+1 | -0.45 |

| HOMO-LUMO Gap | 5.31 |

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility

The flexibility of this compound is a critical factor in its biological activity and material properties. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the atoms. This involves systematically rotating the rotatable bonds, such as the C-C bond connecting the benzimidamide group to the phenyl ring and the bonds within the imidamide group itself, and calculating the potential energy of each resulting conformer. acs.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's flexibility over time. nih.gov By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD simulations can explore the conformational landscape and identify the most populated conformational states. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Table 2: Relative Energies of Key Conformers of this compound Illustrative Data

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 5.2 |

| B | 60° | 1.8 |

| C | 120° | 2.5 |

Theoretical Exploration of Reaction Pathways and Transition States

Computational methods are employed to explore potential reaction pathways involving this compound. This can include its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism.

A key aspect of this exploration is the identification of transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational tools can calculate the geometry and energy of these fleeting structures, providing invaluable information for understanding and controlling chemical reactions.

Development of Quantitative Structure-Reactivity Relationship (QSRR) Models

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov While developing a QSRR model requires data on a series of related compounds, the principles can be applied to understand the factors influencing the reactivity of this compound.

Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for a set of molecules. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors, and topological descriptors. These descriptors are then used to build a mathematical model that can predict the reactivity of new, untested compounds. uliege.be For this compound, descriptors related to the electron-withdrawing nature of the trifluoromethyl group and the steric bulk of the methyl group would likely be important.

Table 3: Key Molecular Descriptors for QSRR Modeling Illustrative Data

| Descriptor | Value |

|---|---|

| Molecular Weight | 216.18 g/mol |

| LogP | 2.85 |

| Dipole Moment | 3.45 D |

In Silico Ligand-Target Interaction Modeling for Conceptual Binding Insights

To explore the potential biological activity of this compound, in silico ligand-target interaction modeling, also known as molecular docking, is utilized. nih.gov This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govmdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. researchgate.net These conceptual insights can guide the design of more potent and selective analogs.

Table 4: Illustrative Docking Results with a Hypothetical Kinase Target Illustrative Data

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | LYS78, GLU95, PHE154 |

| Hydrogen Bonds | 2 |

Prediction and Interpretation of Advanced Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds. researchgate.net

NMR Chemical Shifts: Quantum chemical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govresearchgate.net By comparing the predicted spectrum with the experimental spectrum, chemists can confirm the structure of the molecule and assign the observed signals to specific atoms. nih.govchemrxiv.orgnih.gov The prediction of ¹⁹F NMR shifts is particularly relevant due to the trifluoromethyl group. nih.govrsc.org

IR Vibrational Modes: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. researchgate.net This allows for the assignment of the observed absorption bands to specific molecular vibrations, such as C=N stretching, N-H bending, and C-F stretching, providing further confirmation of the molecule's structure.

Table 5: Predicted vs. Experimental Spectroscopic Data Illustrative Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | -62.5 | -63.1 |

| ¹³C NMR (C=N) (ppm) | 165.8 | 164.9 |

| IR C=N Stretch (cm⁻¹) | 1645 | 1640 |

Applications in Advanced Organic Synthesis and Chemical Biology Research

4-Methyl-3-(trifluoromethyl)benzimidamide as a Versatile Building Block for Complex Chemical Architectures

In the realm of organic synthesis, "building blocks" are relatively simple molecules that serve as foundational units for constructing more complex compounds. fluorochem.co.uk this compound functions as a quintessential building block, providing a pre-functionalized aromatic ring that can be elaborated into sophisticated molecular architectures. evitachem.com The presence of the trifluoromethyl group (-CF3) significantly influences the electronic properties of the benzene (B151609) ring, enhancing the molecule's reactivity and stability. evitachem.comsigmaaldrich.com

The benzimidamide functional group itself is a key feature, acting as a versatile handle for a variety of chemical transformations. It contains both nucleophilic and electrophilic centers, allowing it to participate in diverse reaction types. The trifluoromethylphenyl moiety is frequently found in pharmaceutical drugs and other advanced synthetic intermediates, underscoring the value of building blocks like this one. orgsyn.org Its utility lies in its ability to introduce the trifluoromethyl- and methyl-substituted phenyl ring system into larger molecules, a common strategy in the development of new therapeutic agents and materials. evitachem.com

Role in the Development of Novel Methodologies for Organic Transformations

The unique reactivity of this compound and its derivatives makes them instrumental in the development of novel synthetic methodologies. The benzimidamide moiety can participate in cyclocondensation reactions, where it reacts with bifunctional reagents to form new ring systems. This reactivity is central to its application in constructing heterocyclic libraries.

For instance, the reaction of benzimidamide hydrochlorides with β-keto esters is a well-established method for synthesizing pyrimidinone rings. nih.gov The development of such reactions, often optimized for efficiency and yield, contributes to the broader toolkit of organic chemists. The trifluoromethyl group can enhance the reactivity of the imidamide, potentially allowing for milder reaction conditions or influencing the regioselectivity of certain transformations. This makes compounds like this compound valuable for exploring new reaction pathways and expanding the scope of known organic transformations.

Utilization in the Construction of Diverse Heterocyclic Scaffolds (e.g., triazoles, pyrimidinones (B12756618), imidazoles)

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of paramount importance in medicinal chemistry. This compound serves as a key precursor for the synthesis of various biologically active heterocyclic scaffolds. rsc.org

Pyrimidinones: Trifluoromethyl-substituted pyrimidinones have been investigated for their potential biological activities, including as agents against Mycobacterium tuberculosis. nih.gov A common synthetic route involves the reaction of a benzimidamide hydrochloride with a β-keto ester like ethyl 4,4,4-trifluoro-3-oxobutanoate. In this reaction, the benzimidamide acts as a dinucleophile, condensing with the keto and ester functionalities to form the six-membered pyrimidinone ring. The reaction is typically heated in a solvent such as ethanol (B145695) with a base like triethylamine. nih.gov

Triazoles: The 1,2,4-triazole (B32235) ring is a core structural framework in numerous therapeutic compounds. mdpi.comnih.gov The synthesis of trifluoromethyl-substituted 1,2,4-triazoles often involves the use of benzimidamide derivatives. One established method involves the [3+2] cycloaddition of nitrile imines with a source of trifluoroacetonitrile. mdpi.com Related methods use N-aryl-2,2,2-trifluoroacetimidoyl chlorides and benzamide (B126) derivatives to create benzimidamide intermediates, which then undergo intramolecular oxidative cyclization to yield 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles. mdpi.comnih.govfrontiersin.org The benzimidamide structure provides the necessary nitrogen and carbon atoms to form the five-membered triazole ring.

Imidazoles: The trifluoromethyl-phenyl motif is a key component in several advanced pharmaceuticals containing imidazole (B134444) rings. For example, it is present in the structure of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy. pharmaffiliates.comgoogle.com The synthesis of intermediates for such drugs often involves coupling a trifluoromethyl-aniline derivative with an imidazole-containing fragment. google.comgoogle.com While not a direct cyclization precursor, this compound represents a valuable synthon for introducing the required substituted aromatic core needed to construct these complex imidazole-based therapeutic agents.

| Heterocyclic Scaffold | General Synthetic Approach | Role of Benzimidamide Moiety | Key Reagents |

|---|---|---|---|

| Pyrimidinones | Cyclocondensation | Acts as a C-N-C building block for the ring. | β-keto esters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) |

| Triazoles | Intramolecular Cyclization / Cycloaddition | Forms part of the triazole ring via intermediates. | N-aryl-2,2,2-trifluoroacetimidoyl chlorides, Nitrile imines |

| Imidazoles | Scaffold for further elaboration | Serves as a precursor to the substituted aniline (B41778) needed for coupling. | 4-methyl-1H-imidazole, Transition metal catalysts |

Contribution to the Design and Synthesis of Molecular Probes for Biochemical Systems

While specific examples of this compound being used directly as a molecular probe are not extensively documented, its structural features make it and its derivatives highly suitable for this purpose. Molecular probes are essential tools in chemical biology for studying biochemical processes. The trifluoromethyl group is particularly valuable in this context for several reasons.

Firstly, the -CF3 group can enhance a molecule's binding affinity to biological targets like enzymes or receptors due to its electronic properties. evitachem.com Secondly, it increases lipophilicity, which can improve cell membrane permeability. Thirdly, the fluorine atoms provide a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique with a very low background signal in biological systems, allowing for clear detection and monitoring of the probe's interactions and localization. The inherent biological activity of benzimidamide derivatives suggests their potential to act as enzyme inhibitors or modulators, forming the basis for designing targeted molecular probes. evitachem.com

Exploratory Research in Supramolecular Assembly and Advanced Material Precursors

The application of this compound extends beyond pharmaceuticals into the realm of materials science. Research indicates its use in the synthesis of advanced materials that possess specific electronic properties, a characteristic often imparted by the trifluoromethyl group. evitachem.com

Furthermore, the structure of this compound suggests its potential as a precursor in supramolecular chemistry. Supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. nih.gov The benzimidamide group, with its hydrogen bond donors and acceptors, and the aromatic ring, capable of π-π stacking, are ideal functionalities for directing self-assembly. For instance, related structures containing imidazole rings are used as organic linkers to construct metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. mdpi.com While direct research on this compound in supramolecular assembly may be exploratory, its inherent chemical features position it as a promising candidate for designing novel self-assembling systems and precursors for advanced functional materials.

Future Research on this compound: A Look Ahead

The scientific community is poised to explore the full potential of this compound, a chemical compound with a unique structural motif that suggests intriguing possibilities for future research. While current public knowledge on this specific molecule is nascent, emerging trends in chemical synthesis, reactivity, computational modeling, and interdisciplinary sciences provide a clear roadmap for future investigations. This article outlines the prospective research avenues that could unlock novel applications and a deeper understanding of this compound.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-3-(trifluoromethyl)benzimidamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-methyl-3-(trifluoromethyl)benzaldehyde with hydroxylamine, followed by purification using column chromatography. Key parameters for optimization include:

- Temperature : Maintaining 0–5°C during imine formation to minimize side reactions.

- Catalyst : Using Pd/C or Raney nickel for catalytic hydrogenation of intermediates.

- Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Yield Improvement : Iterative recrystallization in ethanol/water mixtures increases purity (>98%) .

Table 1 : Example reaction yields from analogous benzimidamide syntheses:

| Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Fluoro-benzaldehyde | Pd/C | 85 | 99 |

| 3-Trifluoromethyl-benzaldehyde | Raney Ni | 78 | 97 |

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the imidamide structure. Key signals include:

- H: δ 8.2–8.5 ppm (aromatic protons), δ 2.4 ppm (methyl group).

- C: δ 160–165 ppm (C=N), δ 120–125 ppm (CF).

- LC/MS : Electrospray ionization (ESI+) detects [M+H] at m/z 245.1, with fragmentation patterns confirming functional groups.

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. What analytical methods are suitable for quantifying impurities in this compound?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with the following parameters:

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow Rate : 1.0 mL/min.

- Detection : UV at 254 nm.

- Validation : Linearity (R > 0.999), LOD ≤ 0.05%, LOQ ≤ 0.15% .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Substitution Patterns : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at positions 3 and 4.

- Biological Assays : Test derivatives against target enzymes (e.g., CYP11B1) using fluorescence polarization assays.

- Data Analysis : Correlate logP values (calculated via HPLC) with IC to identify hydrophobicity-activity trends .

Q. What strategies resolve contradictions in reported biological activity data for benzimidamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.

- Dose-Response Curves : Use Hill slope analysis to distinguish nonspecific binding (shallow slopes) from target-specific effects.

- Counter-Screens : Test compounds against related off-target receptors (e.g., GPCR panels) to rule out promiscuity .

Q. How can researchers investigate the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- In Vitro Models : Incubate the compound with human liver microsomes (HLM) at 37°C.

- LC-MS/MS Monitoring : Track parent compound depletion over 60 minutes.

- CYP Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What computational methods are effective for predicting binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., RNA polymerase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG for key residues .

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

- Methodological Answer :

- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer.

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to detect intermediates.

- Byproduct Suppression : Add scavengers (e.g., molecular sieves) to sequester water in imine formation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.